

Application Notes and Protocols for In Vitro Assays of BMS-986124

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Compound of Interest

Compound Name: BMS-986124

Cat. No.: B606286

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Introduction

BMS-986124 is a significant research compound identified as a silent allosteric modulator (SAM) of the μ -opioid receptor (MOR).[1][2][3] Unlike orthosteric ligands that bind to the primary agonist site, or positive allosteric modulators (PAMs) that enhance agonist activity, SAMs bind to an allosteric site and do not alter the receptor's basal activity or the binding and efficacy of orthosteric agonists.[2][3] However, they can competitively antagonize the effects of PAMs at the same allosteric site. These characteristics make **BMS-986124** a valuable tool for studying the nuanced modulation of MOR signaling.

These application notes provide detailed protocols for the in vitro characterization of **BMS-986124**, focusing on assays to confirm its SAM properties. The methodologies are based on the foundational research describing its discovery and characterization.

Data Presentation

The following table summarizes the in vitro activity of **BMS-986124** in the presence of the MOR positive allosteric modulator, BMS-986122, and the orthosteric agonist endomorphin-I.

Assay Type	Cell Line	Agonist/Modulator	BMS-986124 Concentration	Effect of BMS-986124	IC50 (nM)
β -Arrestin Recruitment	U2OS-OPRM1	Endomorphin-1 + 10 μ M BMS-986122	0 - 30 μ M	Inhibition of BMS-986122-potentiated endomorphin-1 activity	~300

Note: Data is interpreted from graphical representations in Burford et al., 2013. The IC50 value is an approximation from the dose-response curve.

Signaling Pathway Diagram

The following diagram illustrates the modulation of the μ -opioid receptor signaling pathway by orthosteric agonists, positive allosteric modulators (PAMs), and silent allosteric modulators (SAMs) like **BMS-986124**.

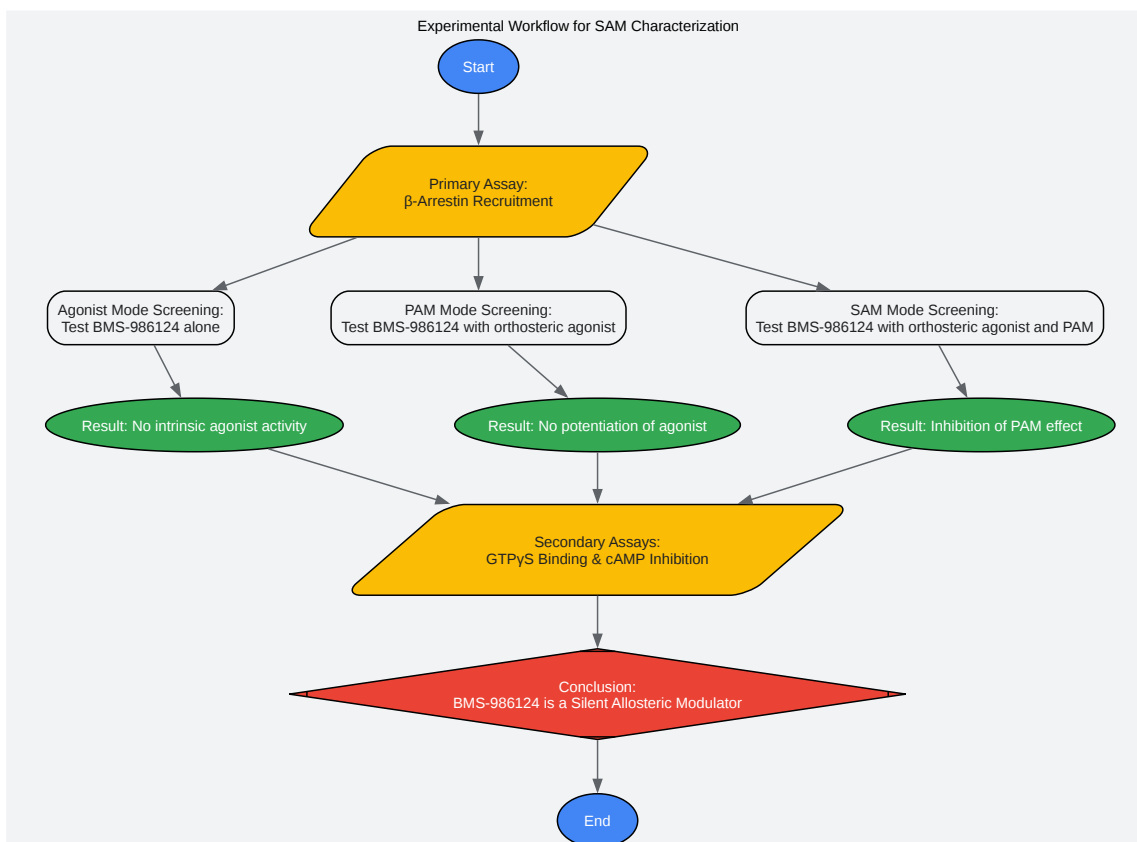


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Caption: μ -Opioid Receptor Signaling Modulation.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for characterizing **BMS-986124** as a silent allosteric modulator.



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Caption: Workflow for **BMS-986124** Characterization.

Experimental Protocols

β-Arrestin Recruitment Assay

This assay is used to determine the effect of **BMS-986124** on agonist-induced recruitment of β-arrestin to the μ-opioid receptor. The PathHunter β-arrestin assay technology is a suitable platform.^{[3][4]}

Materials:

- U2OS cells stably expressing the human μ -opioid receptor (U2OS-OPRM1).
- PathHunter β -arrestin assay reagents.
- Endomorphin-I (orthosteric agonist).
- BMS-986122 (positive allosteric modulator).
- **BMS-986124**.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Cell culture medium.
- 96-well or 384-well white, clear-bottom assay plates.

Procedure:

- Cell Culture and Plating:
 - Culture U2OS-OPRM1 cells in appropriate medium until they reach 80-90% confluency.
 - Harvest cells and resuspend in assay buffer to the desired concentration.
 - Dispense cell suspension into assay plates.
- Compound Preparation:
 - Prepare serial dilutions of **BMS-986124** in assay buffer.
 - Prepare solutions of endomorphin-I and BMS-986122 at fixed concentrations in assay buffer. For SAM characterization, use an EC20 concentration of endomorphin-I and a concentration of BMS-986122 that produces a significant potentiation (e.g., 10 μ M).
- Assay Protocol:
 - Agonist Mode: Add **BMS-986124** dilutions to the cells and incubate.

- PAM Mode: Add a mixture of endomorphin-I (EC20) and **BMS-986124** dilutions to the cells and incubate.
- SAM Mode: Add a mixture of endomorphin-I (EC20), BMS-986122 (10 μ M), and **BMS-986124** dilutions to the cells.
- Incubate the plates at 37°C for 90 minutes.
- Detection:
 - Add the PathHunter detection reagents according to the manufacturer's instructions.
 - Incubate at room temperature for 60 minutes.
 - Read the chemiluminescent signal using a suitable plate reader.
- Data Analysis:
 - Normalize the data to the response of the vehicle control.
 - For SAM mode, plot the percentage of inhibition against the concentration of **BMS-986124** and fit the data to a four-parameter logistic equation to determine the IC50 value.

[35S]GTPyS Binding Assay

This functional assay measures the activation of G-proteins coupled to the MOR. It is used to confirm that **BMS-986124** does not potentiate agonist-stimulated G-protein activation.^{[5][6][7]}

Materials:

- Membranes from cells expressing the μ -opioid receptor (e.g., C6- μ cells) or mouse brain homogenates.
- [35S]GTPyS.
- DAMGO (orthosteric agonist).
- BMS-986122.

- **BMS-986124.**
- GDP.
- Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
- Scintillation cocktail.
- Glass fiber filter mats.

Procedure:

- Membrane Preparation:
 - Prepare cell or brain membranes by homogenization and centrifugation.
 - Resuspend the final membrane pellet in assay buffer.
- Assay Protocol:
 - In a 96-well plate, combine the membrane preparation, GDP (e.g., 10 μM), and varying concentrations of DAMGO.
 - To test for SAM activity, add a fixed concentration of BMS-986122 (e.g., 10 μM) and varying concentrations of **BMS-986124** to the wells containing DAMGO.
 - Pre-incubate the plate at 30°C for 30 minutes.
 - Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).
 - Incubate at 30°C for 60 minutes.
- Termination and Detection:
 - Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
 - Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
 - Dry the filters and add scintillation cocktail.

- Count the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPyS).
 - Plot the stimulated [³⁵S]GTPyS binding against the agonist concentration.
 - Analyze the effect of **BMS-986124** on the DAMGO concentration-response curve in the presence of BMS-986122.

Inhibition of Adenylyl Cyclase (cAMP) Assay

This assay measures the functional consequence of MOR activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.[\[8\]](#)

Materials:

- CHO cells stably expressing the μ -opioid receptor.
- Forskolin.
- Endomorphin-I.
- BMS-986122.
- **BMS-986124.**
- cAMP assay kit (e.g., HTRF or AlphaScreen).[\[8\]](#)
- Cell culture medium and assay buffer.
- 384-well assay plates.

Procedure:

- Cell Culture and Plating:

- Culture CHO-μ cells to 80-90% confluency.
- Harvest and resuspend the cells in assay buffer.
- Plate the cells in 384-well plates.
- Assay Protocol:
 - Pre-treat the cells with varying concentrations of **BMS-986124** in the presence of a fixed concentration of BMS-986122 (e.g., 10 μM).
 - Add varying concentrations of endomorphin-I.
 - Stimulate the cells with forskolin (e.g., 3 μM) to induce cAMP production.
 - Incubate at room temperature for 30 minutes.
- Detection:
 - Lyse the cells and add the cAMP assay reagents according to the manufacturer's protocol.
 - Incubate to allow for the detection reaction to occur.
 - Read the signal on a suitable plate reader (time-resolved fluorescence or luminescence).
- Data Analysis:
 - Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation.
 - Plot the percentage of inhibition against the agonist concentration.
 - Determine the effect of **BMS-986124** on the endomorphin-I concentration-response curve in the presence of BMS-986122.

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